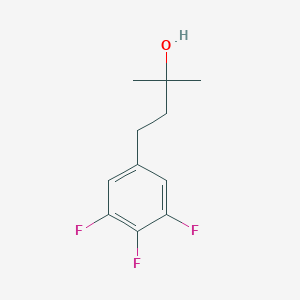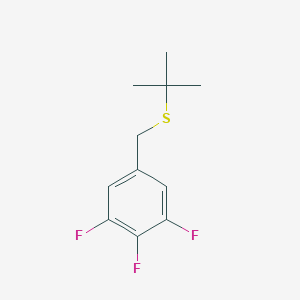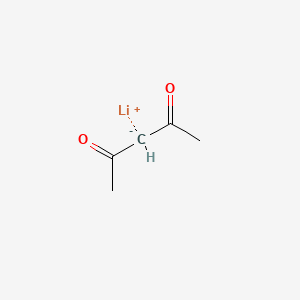![molecular formula C11H17N7O2 B8079388 tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate](/img/structure/B8079388.png)
tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butyl group and the hydrazino functional group in its structure suggests that it may have unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyridazine ring system. Common reagents include hydrazine derivatives and pyridazine precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Hydrazino Group Addition: The hydrazino group is typically introduced through nucleophilic substitution reactions involving hydrazine or its derivatives.
Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazino group can yield azo compounds, while hydrolysis of the carbamate group produces the corresponding amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The triazolopyridazine core is known for its activity against various biological targets, making it a candidate for drug development. Studies have explored its potential as an anticancer, antiviral, and antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazolopyridazine core can interact with DNA or RNA, disrupting their function and leading to cell death in the case of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl [(6-amino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
- tert-Butyl [(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
- tert-Butyl [(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
Uniqueness
The uniqueness of tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate lies in its hydrazino functional group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it may offer enhanced interactions with biological targets due to the presence of the hydrazino group, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
tert-butyl N-[(6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N7O2/c1-11(2,3)20-10(19)13-6-9-16-15-8-5-4-7(14-12)17-18(8)9/h4-5H,6,12H2,1-3H3,(H,13,19)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDTWQWUVYJGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1N=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-, (3S)-](/img/structure/B8079372.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8079374.png)
![Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate](/img/structure/B8079381.png)
![6-Chloro-3,3-dimethyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8079395.png)
![tert-Butyl {[6-(cyanoamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}carbamate](/img/structure/B8079396.png)
![6-Ethyl-5-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8079406.png)
